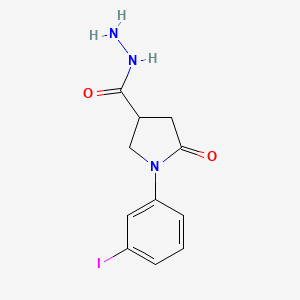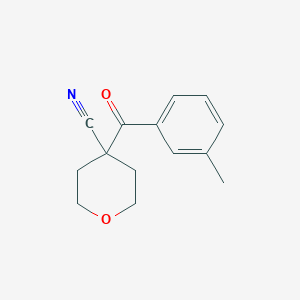
4-(3-Methylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile is an organic compound with the molecular formula C14H15NO2 It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle, and features a 3-methylbenzoyl group and a nitrile group attached to the tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile typically involves the reaction of 3-methylbenzoyl chloride with tetrahydro-2H-pyran-4-carbonitrile in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-(3-Methylbenzoyl)tetrahydro-2H-pyran-4-carboxylic acid.
Reduction: Formation of 4-(3-Methylbenzoyl)tetrahydro-2H-pyran-4-amine.
Substitution: Formation of various substituted benzoyl derivatives.
Scientific Research Applications
4-(3-Methylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(3-Methylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
4-Cyanotetrahydropyran: A similar compound with a nitrile group but lacking the benzoyl group.
Tetrahydro-2H-pyran-4-carbonitrile: Another related compound without the methylbenzoyl substitution
Uniqueness
4-(3-Methylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile is unique due to the presence of both the 3-methylbenzoyl and nitrile groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H15NO2 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
4-(3-methylbenzoyl)oxane-4-carbonitrile |
InChI |
InChI=1S/C14H15NO2/c1-11-3-2-4-12(9-11)13(16)14(10-15)5-7-17-8-6-14/h2-4,9H,5-8H2,1H3 |
InChI Key |
SQLBDEPZAZJKNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2(CCOCC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




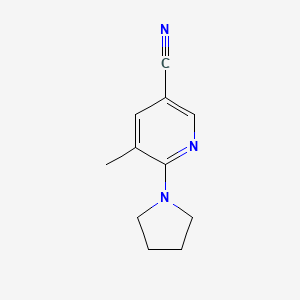



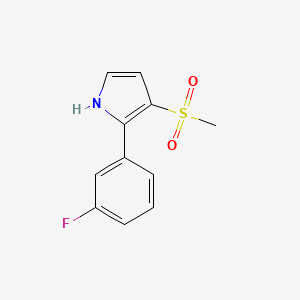



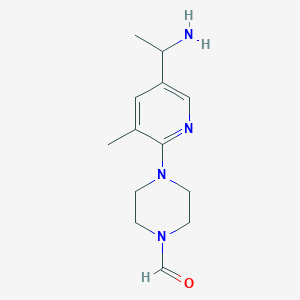
![1-Cyclohexyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B11795969.png)
![2-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11795994.png)
